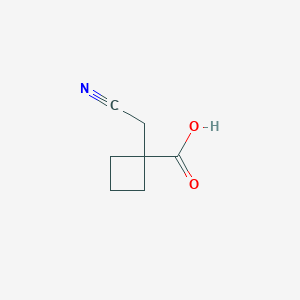

1-(Cyanomethyl)cyclobutane-1-carboxylic acid

Overview

Description

1-(Cyanomethyl)cyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 1773507-80-4 and a molecular weight of 139.15 . It is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI Code for 1-(Cyanomethyl)cyclobutane-1-carboxylic acid is 1S/C7H9NO2/c8-5-4-7(6(9)10)2-1-3-7/h1-4H2,(H,9,10) . The molecular structure of this compound includes a cyclobutane ring with a cyanomethyl group and a carboxylic acid group attached .Physical And Chemical Properties Analysis

1-(Cyanomethyl)cyclobutane-1-carboxylic acid is a pale-yellow to yellow-brown solid .Scientific Research Applications

Synthetic Routes and Derivatives

- Synthetic Chemistry : Cyclobutane derivatives, such as 2-aminocyclobutane-1-carboxylic acids, have been prepared using a [2+2] photocycloaddition reaction, demonstrating a method for constructing the cyclobutane ring from chiral precursors. This technique provides access to various stereoisomers of cyclobutane derivatives in enantiomerically pure forms (Gauzy et al., 2004), (André et al., 2011).

- Incorporation into Peptides : Studies have explored incorporating cyclobutane amino acids into beta-peptides, revealing their potential to induce high rigidity and promote specific structural motifs, beneficial for developing new peptidomimetics and therapeutic agents (Izquierdo et al., 2005).

Material Science and Polymer Chemistry

- Polymer Synthesis : Research into ring-opening metathesis polymerization (ROMP) of cyclobutene derivatives has expanded the scope of materials that can be synthesized, including the development of polymers with unique properties and potential applications in various industries (Song et al., 2010).

- Building Blocks for Materials : Cyclobutane-1,3-diacid (CBDA) has been highlighted as a semi-rigid building block for the synthesis of new materials. Its incorporation into polymers shows promise for creating materials with excellent stability and potential applications in various domains, including packaging, coatings, and electronics (Wang et al., 2017).

properties

IUPAC Name |

1-(cyanomethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c8-5-4-7(6(9)10)2-1-3-7/h1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDGRSPFCNYUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyanomethyl)cyclobutane-1-carboxylic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N-(4-ethylphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2702834.png)

![5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)

![1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide](/img/structure/B2702840.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7-fluoroquinazoline](/img/structure/B2702841.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2702845.png)

![2-Oxabicyclo[2.1.1]hexan-1-ylmethanol](/img/structure/B2702847.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]-N-[2-[2-[[1-[(4-fluoro-2-methylphenyl)methyl]cyclopropanecarbonyl]amino]ethyldisulfanyl]ethyl]cyclopropane-1-carboxamide](/img/structure/B2702849.png)